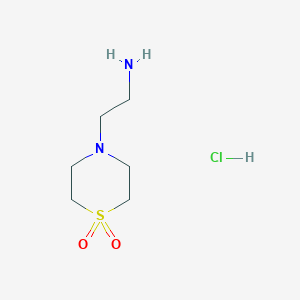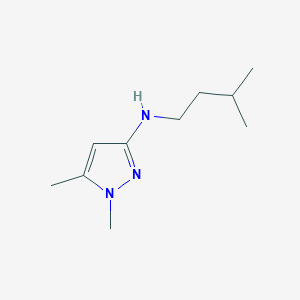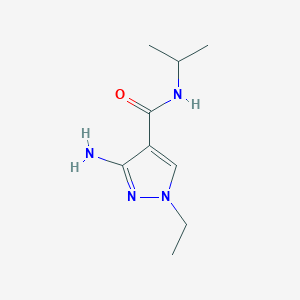
4-(2-Aminoethyl)-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-1 is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of benzenesulfonamide and is often used as a protease inhibitor. This compound is particularly noted for its ability to inhibit serine proteases, making it a valuable tool in biochemical research and pharmaceutical development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1 typically involves the reaction of 3-hydroxy-2-methoxyindoline with an amide acetal. This reaction produces 4-carbamoylmethyl-indoline and -indole, which are then converted into 4-(2-aminoethyl)indole by treatment with hydrogen chloride followed by sodium hydroxide. The final step involves the reduction of the indole with lithium aluminium hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the compound, which is essential for its application in research and pharmaceuticals.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminium hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride.
Substitution: Halogenated compounds, strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-1 is widely used in scientific research due to its ability to inhibit serine proteases. This makes it valuable in studies involving protein purification and enzyme activity assays. Additionally, it is used in the development of pharmaceuticals, particularly in the design of drugs targeting protease-related diseases .
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-1 involves the irreversible inhibition of serine proteases. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition is crucial for preserving protein samples during biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethylsulfonyl fluoride: Another serine protease inhibitor, but less stable compared to 4-(2-Aminoethyl)-1.
Aprotinin: A reversible inhibitor of serine proteases, used in different contexts compared to this compound.
Benzamidine: A competitive inhibitor of serine proteases, often used in combination with other inhibitors.
Uniqueness
This compound is unique due to its stability and specificity in inhibiting serine proteases. Unlike other inhibitors, it provides a non-toxic alternative, making it suitable for a wide range of biochemical applications .
Propiedades
Fórmula molecular |
C6H15ClN2O2S |
|---|---|
Peso molecular |
214.71 g/mol |
Nombre IUPAC |
2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-7H2;1H |
Clave InChI |
TUCQOXXBUNWAJT-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCN1CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732691.png)
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]aniline](/img/structure/B11732692.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732693.png)
![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B11732699.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732709.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid](/img/structure/B11732711.png)


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732721.png)
![5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11732727.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732740.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732754.png)
![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732761.png)
![2-{4-[4-(2-methyl-1H-imidazol-1-yl)butyl]phenyl}acetic acid](/img/structure/B11732772.png)
